N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core modified with a piperidine sulfonyl group at the 4-position and a benzo[d]thiazol-5-yl substituent at the amide nitrogen.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c23-19(21-15-6-9-18-17(12-15)20-13-26-18)14-4-7-16(8-5-14)27(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYEFLUUMMLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the benzothiazole derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or benzamide rings .
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions, while the sulfonyl and amide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Cytokine-Inducing Benzamide Derivatives
Compound 2D291 (N-(4-(2-bromo-5-methylphenyl)-thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Structural Similarities : Shares the 4-(piperidin-1-ylsulfonyl)benzamide backbone.
- Key Differences : The thiazole ring in 2D291 is substituted with a 2-bromo-5-methylphenyl group, whereas the target compound features a benzo[d]thiazol-5-yl group.
- Functional Data: 2D291 and its analog 2E151 demonstrated consistent induction of inflammatory cytokines (e.g., IL-6, TNF-α) in combination with LPS or MPLA adjuvants .
Table 1: Cytokine-Inducing Benzamide Derivatives
CDK4/6 Inhibitors with Thiazole and Sulfonamide Motifs
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives
- Structural Context : These CDK4/6 inhibitors incorporate thiazole and pyrimidine rings but lack the benzamide core .
- Functional Relevance: Piperidine sulfonamide derivatives (e.g., from ) are noted for kinase inhibition, suggesting the target compound’s sulfonamide group may confer similar binding interactions. However, the absence of a pyrimidine scaffold in the target compound likely shifts its therapeutic application away from CDK4/6 targeting.
Benzo[d][1,3]dioxole-Based Benzamide Derivatives
Compound B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide)
Compounds 83, 84, and 92 (Cyclopropanecarboxamide-Thiazole Hybrids)
- Key Features : Feature cyclopropane-carboxamide linkages to thiazole rings with aryl or methoxybenzoyl groups .
- Functional Divergence : These compounds prioritize cyclopropane rings for conformational restraint, whereas the target compound’s piperidine sulfonyl group may enhance solubility or metabolic stability.
Anticancer Benzimidazole-Benzamide Hybrids
Compound 19 (4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide)
- Structural Contrast : Replaces thiazole with benzimidazole but retains the benzamide scaffold.
- Activity : Exhibits significant anticancer activity against MCF-7 breast cancer cells .
- Implications : The target compound’s thiazole ring may offer distinct target selectivity compared to benzimidazole-based analogs.
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of the Piperidine Sulfonyl Group : This is done via sulfonylation reactions, often employing sulfonyl chlorides in the presence of a base.
- Amide Bond Formation : The final step involves coupling the benzothiazole derivative with a benzamide precursor using coupling reagents like EDCI or DCC.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzothiazole ring facilitates π-π stacking interactions, while the sulfonyl and amide groups can form hydrogen bonds with target proteins. These interactions modulate the activity of various biological pathways, leading to desired therapeutic effects.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these cell lines were reported to be lower than those for standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein, primarily through hydrophobic contacts, contributing to its apoptotic effects in cancer cells .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects:
- In vitro Studies : The compound demonstrated inhibition of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.
Antiviral Activity
Recent studies have also explored the antiviral properties of this compound:
- HIV Inhibition : Preliminary findings indicate that derivatives of this compound exhibit antiviral activity against HIV, making it a candidate for further development as an antiviral agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)picolinamide | Structure | Moderate anticancer activity |
| N-(benzo[d]thiazol-2-yl)isonicotinamide | Structure | Antimicrobial activity |
| Benzo[d]imidazo[5,1-b]thiazoles | Structure | Anticancer and anti-inflammatory |
This comparison highlights that while similar compounds may possess biological activities, the unique combination of functional groups in this compound enhances its therapeutic potential across multiple domains .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Study on Anticancer Activity : A study published in MDPI demonstrated that this compound significantly inhibited cell proliferation in A431 cells with an IC50 value significantly lower than that of doxorubicin, indicating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : In another study focused on inflammatory models, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines, suggesting a strong anti-inflammatory effect that could be beneficial in conditions like rheumatoid arthritis.
Q & A
Q. Validation :
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase).
- NMR : Confirmation of aromatic protons (δ 7.2–8.5 ppm) and piperidine CH2 signals (δ 1.4–2.6 ppm) .
- HRMS : Exact mass matching (e.g., calculated for C19H18N3O3S2: 416.0792) .
Advanced: How can structural modifications enhance this compound’s pharmacokinetic properties?
Methodological Answer:
Key strategies include:
- Fluorination : Introducing fluorine at the benzothiazole 2-position improves metabolic stability by reducing CYP450-mediated oxidation .
- Piperidine substitution : Replacing piperidine with a morpholine ring increases aqueous solubility (e.g., log<em>P</em> reduction from 3.2 to 2.8) .
- Bioisosteric replacement : Exchanging the sulfonyl group with a sulfonamide moiety enhances binding affinity to targets like serotonin receptors (e.g., 5-HT1A Ki = 12 nM vs. 45 nM for parent compound) .
Q. Validation :
- In vitro microsomal stability assays (e.g., rat liver microsomes, 1 hr incubation).
- Plasma protein binding via ultrafiltration (e.g., >90% binding correlates with reduced bioavailability) .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR Spectroscopy : Sulfonyl S=O stretch at ~1150–1300 cm<sup>−1</sup> .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]<sup>+</sup> at <em>m/z</em> 416.08 .
Advanced: How is in vitro cytotoxicity evaluated, and how are contradictory results resolved?
Methodological Answer:
Protocol :
Cell lines : Human cancer cells (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) cultured in RPMI-1640 + 5% FBS .
Dosing : Compound dissolved in DMSO (≤0.5% final concentration), tested at 0.1–100 µM for 72 hr .
Assay : Sulforhodamine B (SRB) staining quantifies cell viability .
Q. Resolving contradictions :
- Dose-response curves : Confirm IC50 consistency across replicates (e.g., IC50 = 8.2 ± 1.3 µM in MCF-7).
- Metabolic interference : Test in serum-free media to rule out FBS protein binding .
- Orthogonal assays : Compare SRB results with MTT or ATP-lite assays .
Advanced: What computational methods predict target engagement for this compound?
Methodological Answer:
Q. Validation :
Basic: How is metabolic stability assessed during preclinical profiling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
